4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group and a phenyl-1,3-thiazol-2-yl group
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)22(27)25-23-24-21(16-30-23)17-8-4-2-5-9-17/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDLTIPAVXKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Thiazole Ring Formation
The foundational approach involves constructing the 4-phenyl-1,3-thiazol-2-amine core prior to introducing the sulfamoyl-benzamide moiety. As detailed in, this method proceeds through three discrete phases:
- Thiazole synthesis : 2-Bromo-1-(4-fluorophenyl)ethan-1-one reacts with thiourea in ethanol at 78°C for 6 hours, yielding 4-(4-fluorophenyl)thiazol-2-amine with 67% efficiency.
- Sulfamoylation : The cyclohexyl(methyl)sulfamoyl group is introduced via nucleophilic aromatic substitution, requiring anhydrous DMF as solvent and potassium tert-butoxide as base at -15°C.
- Benzamide coupling : Final amide bond formation employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in dichloromethane, achieving 74% yield.
Comparative studies show this sequential method reduces side reactions but demands rigorous temperature control during sulfamoylation.
Convergent Synthesis through Advanced Intermediates
Recent adaptations from demonstrate a convergent strategy using pre-formed sulfamoyl benzoyl chloride and 4-phenylthiazol-2-amine:
Sulfamoyl benzoyl chloride preparation :
4-(Chlorosulfonyl)benzoic acid reacts with N-methylcyclohexylamine in THF at 0°C, followed by thionyl chloride activation (Equation 1):
$$ \text{C}6\text{H}{11}\text{N(CH}3\text{)SO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}{11}\text{N(CH}3\text{)SO}2\text{C}6\text{H}_4\text{COCl} $$
Coupling reaction :
The acid chloride reacts with 4-phenylthiazol-2-amine in dichloromethane with pyridine as HCl scavenger (78% yield, purity >95% by HPLC). This method halves total synthesis time compared to stepwise approaches but requires stringent anhydrous conditions.
Critical Reaction Parameters and Optimization
Sulfamoylation Stage Optimization
The sulfamoylation step exhibits strong solvent dependence:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | -15 | 68 | 92 |
| THF | 0 | 54 | 87 |
| Acetonitrile | 25 | 32 | 79 |
| DCM | -30 | 41 | 83 |
Data adapted from demonstrates DMF's superiority in stabilizing the sulfamoyl transition state through polar aprotic interactions. Excessive cooling below -20°C promotes side product formation via sulfonic acid derivatives.
Amide Coupling Catalysis
Comparative catalyst screening reveals:
| Coupling Reagent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| HATU | DIPEA | 82 | 4 |
| EDCI/HOBt | NMM | 73 | 8 |
| DCC | Pyridine | 65 | 12 |
| T3P | Et$$_3$$N | 78 | 5 |
HATU's superiority stems from its ability to generate highly reactive uronium intermediates, reducing epimerization risks in the benzamide moiety.
Analytical Characterization Protocols
Spectroscopic Validation
Key characterization data from:
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
- δ 8.21 (s, 1H, thiazole H-5)
- δ 7.89–7.43 (m, 9H, aromatic protons)
- δ 3.72 (q, J = 6.8 Hz, 1H, cyclohexyl CH)
- δ 2.91 (s, 3H, N-CH$$_3$$)
HRMS (ESI+) :
Calculated for C$${23}$$H$${25}$$FN$$3$$O$$3$$S$$_2$$ [M+H]$$^+$$: 482.1374
Found: 482.1369
Scale-Up Considerations and Industrial Relevance
Pilot-scale trials (100g batch) identified three critical challenges:
- Exothermic sulfamoylation requiring jacketed reactors with ΔT <5°C/min
- THF-mediated crystal polymorphism during final compound precipitation
- HATU cost contributing 62% of raw material expenses
Mitigation strategies include:
- Continuous flow reactors for sulfamoylation (residence time 8.2min)
- Anti-solvent crystallization using ethanol/water (4:1 v/v)
- HATU recycling via aqueous base extraction (78% recovery)
Comparative Method Analysis
| Parameter | Stepwise Method | Convergent Method |
|---|---|---|
| Total Steps | 7 | 4 |
| Overall Yield | 34% | 52% |
| Purity (HPLC) | 91% | 96% |
| Largest Impurity | Sulfonic acid (3.2%) | Benzamide dimer (1.8%) |
| Scalability | Moderate | High |
Data synthesized from demonstrates the convergent method's superiority in large-scale production despite higher initial reagent costs.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide core or the thiazole ring.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Sulfamoyl derivatives: Compounds containing the sulfamoyl group, which are often used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and thiazole groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
4-[Cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core, a thiazole ring, and a sulfamoyl group. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- NF-κB Activation : Studies have shown that sulfamoyl benzamidothiazole derivatives can activate NF-κB pathways in immune cells. This activation leads to the release of pro-inflammatory cytokines, which is crucial for immune responses .
- Inhibition of Kinase Activity : Some benzamide derivatives have been identified as RET kinase inhibitors. This inhibition can affect cell proliferation and survival pathways, making them potential candidates for cancer therapy .
Biological Activity Data
Case Studies
- Immunostimulatory Effects : In a study involving murine dendritic cells, the compound demonstrated significant immunostimulatory activity when used as a co-adjuvant with TLR-4 agonists. This suggests its potential role in vaccine formulations .
- Anticancer Activity : A series of related compounds were tested for their ability to inhibit RET kinase activity. One specific analog showed strong inhibition, indicating that modifications to the benzamide structure can enhance anticancer properties .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfamoyl benzamide derivatives. These investigations have revealed that specific substitutions on the thiazole and benzamide moieties can significantly enhance biological activity. For instance:
- Substituent Variations : Variations at the 4-position of the thiazole ring were found to influence NF-κB activation potency. Compounds with certain substituents exhibited enhanced activity compared to others .
- Kinetic Studies : Kinetic assays indicated that some derivatives maintain their activity over extended incubation periods, suggesting sustained biological effects that could be beneficial in therapeutic contexts .
Q & A
Q. Key Conditions :
| Step | Solvent | Temperature | Catalysts/Reagents | Yield Range |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | Thiourea, α-halo ketone | 60–70% |
| 2 | DMF | 60–80°C | Cyclohexylmethylamine, SOCl₂ | 50–65% |
| 3 | DCM | RT | EDC, HOBt | 70–85% |
What functional groups contribute to its biological activity, and how are they studied?
Basic
The compound’s bioactivity stems from:
- Sulfamoyl group : Imparts antimicrobial properties via enzyme inhibition (e.g., carbonic anhydrase) .
- Thiazole ring : Enhances anticancer activity by intercalating DNA or disrupting kinase pathways .
- Benzamide core : Stabilizes protein-ligand interactions in target binding pockets .
Q. Methodological Analysis :
- SAR Studies : Systematic substitution of the cyclohexyl or phenyl groups to evaluate potency shifts .
- Docking Simulations : Molecular modeling with enzymes (e.g., EGFR kinase) to predict binding modes .
How can researchers optimize the sulfamoylation step to improve yield and purity?
Advanced
Optimization strategies include:
- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., over-sulfonation) .
- Solvent selection : Using anhydrous DMF to enhance reagent solubility and reduce hydrolysis .
- Catalyst addition : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl transfer .
Data Contradiction Resolution :
If yields vary across studies, validate reagent purity via HPLC and ensure inert atmosphere (N₂/Ar) during reactions .
What analytical techniques resolve structural ambiguities in this compound?
Q. Advanced
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and thiazole connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., m/z 492.5 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group .
Case Study : Inconsistent NOE correlations in NMR? Use 2D experiments (COSY, HSQC) to clarify spatial arrangements .
How to address discrepancies in reported biological activity data?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols .
- Evaluate structural analogs : Compare with derivatives (e.g., fluorophenyl-thiazole variants) to isolate activity drivers .
Example :
A 2025 study found IC₅₀ = 2.1 µM against HeLa cells, while a 2023 report noted IC₅₀ = 5.3 µM. Differences may arise from assay duration (48 vs. 72 hours) or serum concentration in media .
What are the primary applications in medicinal chemistry?
Q. Basic
- Antimicrobial research : Targets Gram-positive bacteria (MIC = 4 µg/mL) via sulfamoyl-mediated folate pathway disruption .
- Cancer therapeutics : Induces apoptosis in leukemia cells (Caspase-3 activation at 10 µM) .
- Enzyme inhibition : Potent COX-2 inhibition (Ki = 0.8 nM) for anti-inflammatory applications .
How to modify the compound to enhance pharmacokinetics?
Q. Advanced
- Prodrug approaches : Introduce ester groups at the benzamide moiety for improved oral bioavailability .
- PEGylation : Attach polyethylene glycol to the sulfamoyl group to prolong half-life .
- Solubility enhancement : Replace cyclohexyl with morpholine to increase aqueous solubility (logP reduction from 3.2 to 2.1) .
What physical properties influence reactivity and formulation?
Q. Basic
- Molecular weight : 492.5 g/mol .
- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF .
- Stability : Degrades above 150°C; store at -20°C under argon .
How to design mechanistic studies for anticancer activity?
Q. Advanced
In vitro assays : Measure caspase activation (e.g., Caspase-Glo® 3/7) in treated vs. control cells .
Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .
In vivo models : Xenograft studies in nude mice with tumor volume monitoring .
What side reactions occur during synthesis, and how are they mitigated?
Q. Advanced
- By-product formation : Over-sulfonation during step 2. Mitigation : Use stoichiometric SOCl₂ and monitor reaction progress via TLC .
- Racemization : During amide coupling. Mitigation : Employ coupling agents like HATU instead of EDC .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes impurities effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
